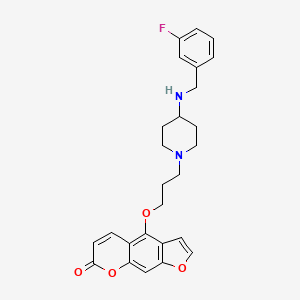
AChE/BACE1/GSK3|A-IN-1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
AChE/BACE1/GSK3|A-IN-1 is a compound designed to inhibit three key enzymes: acetylcholinesterase, beta-site amyloid precursor protein cleaving enzyme 1, and glycogen synthase kinase-3 beta. These enzymes are implicated in the pathogenesis of Alzheimer’s disease, making this compound a promising candidate for therapeutic intervention. The inhibition of these enzymes can potentially reduce the formation of amyloid-beta plaques and neurofibrillary tangles, which are characteristic features of Alzheimer’s disease .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of AChE/BACE1/GSK3|A-IN-1 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions. One common synthetic route involves the use of pyrrol-2-yl-phenyl allylidene hydrazine carboximidamide derivatives. These derivatives are synthesized through a series of reactions, including condensation, cyclization, and functional group modifications . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations.
Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization .
化学反应分析
Types of Reactions: AChE/BACE1/GSK3|A-IN-1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its inhibitory activity and pharmacokinetic properties .
Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include organic solvents like dichloromethane and methanol, catalysts such as palladium on carbon, and oxidizing agents like hydrogen peroxide . The reaction conditions often involve controlled temperatures, inert atmospheres, and specific pH ranges to ensure optimal reaction rates and product formation.
Major Products Formed: The major products formed from the reactions involving this compound include various derivatives with modified functional groups. These derivatives are evaluated for their inhibitory activity against acetylcholinesterase, beta-site amyloid precursor protein cleaving enzyme 1, and glycogen synthase kinase-3 beta to identify the most potent inhibitors .
科学研究应用
AChE/BACE1/GSK3|A-IN-1 has significant scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a model compound for studying multi-target inhibitors and their synthesis. In biology, it is used to investigate the molecular mechanisms underlying enzyme inhibition and its effects on cellular processes .
In medicine, this compound is a potential therapeutic agent for Alzheimer’s disease. Its ability to inhibit multiple enzymes involved in the disease’s pathogenesis makes it a promising candidate for drug development. Preclinical studies have shown that this compound can reduce amyloid-beta levels and improve cognitive function in animal models of Alzheimer’s disease .
In industry, this compound can be used in the development of diagnostic tools and assays for detecting enzyme activity and screening potential inhibitors. Its multi-target inhibitory activity also makes it valuable for high-throughput screening of drug candidates .
作用机制
AChE/BACE1/GSK3|A-IN-1 exerts its effects by binding to the active sites of acetylcholinesterase, beta-site amyloid precursor protein cleaving enzyme 1, and glycogen synthase kinase-3 beta. This binding inhibits the enzymatic activity, preventing the breakdown of acetylcholine, the cleavage of amyloid precursor protein, and the phosphorylation of tau protein .
The inhibition of acetylcholinesterase increases acetylcholine levels in the brain, enhancing cholinergic neurotransmission. The inhibition of beta-site amyloid precursor protein cleaving enzyme 1 reduces the production of amyloid-beta peptides, preventing the formation of amyloid plaques. The inhibition of glycogen synthase kinase-3 beta decreases tau phosphorylation, reducing the formation of neurofibrillary tangles .
相似化合物的比较
AChE/BACE1/GSK3|A-IN-1 is unique in its ability to inhibit three key enzymes involved in Alzheimer’s disease. Similar compounds include dual inhibitors of acetylcholinesterase and beta-site amyloid precursor protein cleaving enzyme 1, such as pyrrol-2-yl-phenyl allylidene hydrazine carboximidamide derivatives . Other similar compounds include inhibitors of glycogen synthase kinase-3 beta, such as ZINC225531247 and ZINC668197980 .
Compared to these compounds, this compound offers the advantage of targeting multiple pathways simultaneously, potentially providing a more comprehensive therapeutic approach for Alzheimer’s disease .
属性
分子式 |
C26H27FN2O4 |
|---|---|
分子量 |
450.5 g/mol |
IUPAC 名称 |
4-[3-[4-[(3-fluorophenyl)methylamino]piperidin-1-yl]propoxy]furo[3,2-g]chromen-7-one |
InChI |
InChI=1S/C26H27FN2O4/c27-19-4-1-3-18(15-19)17-28-20-7-11-29(12-8-20)10-2-13-32-26-21-5-6-25(30)33-24(21)16-23-22(26)9-14-31-23/h1,3-6,9,14-16,20,28H,2,7-8,10-13,17H2 |
InChI 键 |
PIEYPHGYCKJMMG-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCC1NCC2=CC(=CC=C2)F)CCCOC3=C4C=CC(=O)OC4=CC5=C3C=CO5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


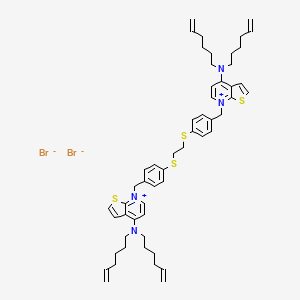
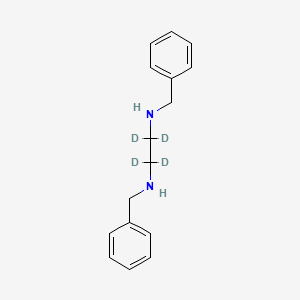
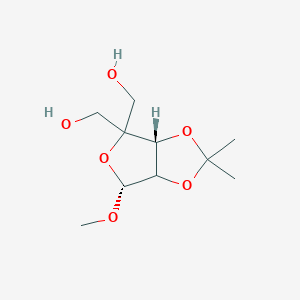
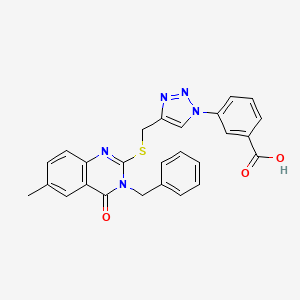
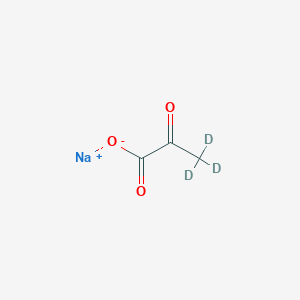
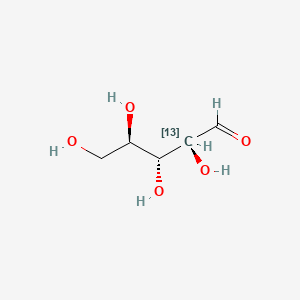
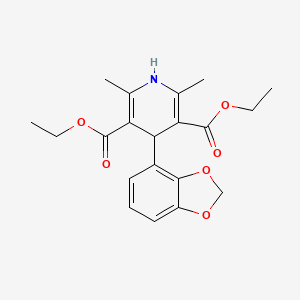


![3-{[4-(3-Nitrophenyl)-1,3-thiazol-2-yl]amino}benzoic acid](/img/structure/B12404589.png)
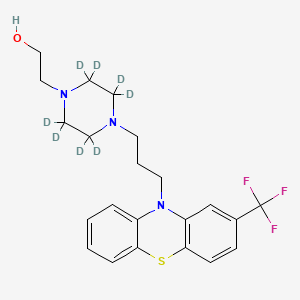
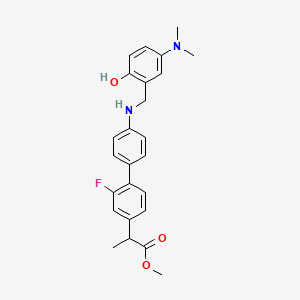
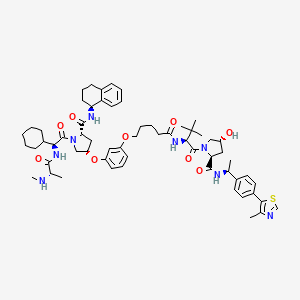
![1-[(2R,5S)-4-[6-chloro-2-[3-(dimethylamino)azetidin-1-yl]-8-fluoro-7-(2-fluoro-6-hydroxyphenyl)quinazolin-4-yl]-2,5-dimethylpiperazin-1-yl]prop-2-en-1-one](/img/structure/B12404615.png)
